(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-3-8-18(14(2)9-13)19-12-24-20(22-19)16(11-21)10-15-4-6-17(23)7-5-15/h3-10,12,23H,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZVWXNTXUEWFY-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)O)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and thiourea under basic conditions.
Substitution with Dimethylphenyl Group: The thiazole ring is then substituted with a 2,4-dimethylphenyl group using a Friedel-Crafts alkylation reaction.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the substituted thiazole with 4-hydroxybenzaldehyde and malononitrile in the presence of a base to form the acrylonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The acrylonitrile moiety can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities.
Medicine
Industry
Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile may involve interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Acrylonitrile Derivatives: Compounds with similar acrylonitrile moieties but different aromatic rings.
Uniqueness
The combination of a thiazole ring with a dimethylphenyl group and a hydroxyphenyl acrylonitrile moiety makes this compound unique. This structural arrangement may result in distinct chemical and biological properties compared to other thiazole or acrylonitrile derivatives.
Biological Activity
(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and is part of a broader class of thiazole derivatives that have been studied for their therapeutic potential.
Chemical Structure and Properties
The molecular formula of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is , with a molecular weight of approximately 350.43 g/mol. The presence of functional groups such as the thiazole moiety and hydroxyphenyl group contributes to its biological activities.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.98 ± 0.12 |
| Compound B | A549 | 1.61 ± 0.15 |
| (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile | MCF-7 | TBD |
| (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile | A549 | TBD |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with thiazole rings can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile has been assessed using DPPH and ABTS assays. Preliminary results suggest that this compound exhibits significant free radical scavenging activity, which may contribute to its therapeutic effects in oxidative stress-related diseases.
Case Studies
- Anticancer Study : A recent study investigated the effects of various thiazole derivatives on MCF-7 cells. The results indicated that modifications on the phenyl rings significantly enhanced the anticancer activity. The compound under study showed promising results with an IC50 value comparable to established chemotherapeutics.
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of thiazole derivatives against multidrug-resistant bacteria. The study found that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.
Q & A
Basic: What synthetic methodologies are employed to prepare (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile?
Answer:
A common approach involves the condensation of 2-(thiazol-2-yl)acetonitrile derivatives with substituted aromatic aldehydes under basic or catalytic conditions. For example, describes synthesizing analogous acrylonitriles via reactions between 2-(benzothiazol-2-yl)-3-oxopentanedinitrile and aldehydes, yielding Z-isomers through kinetic control . For the target compound, substituting the aldehyde with 4-hydroxybenzaldehyde and optimizing reaction conditions (e.g., solvent, temperature, and base) would be critical. Characterization typically involves NMR, IR, and single-crystal X-ray diffraction to confirm stereochemistry .
Advanced: How can computational methods predict the reactivity and adsorption behavior of this compound in corrosion inhibition studies?
Answer:
Density Functional Theory (DFT) calculations and Fukui Functions are used to identify reactive sites and electron-donor/acceptor properties. demonstrates that quantum parameters (e.g., HOMO-LUMO energy gaps, electrophilicity index) correlate with adsorption efficiency on metal surfaces . For this compound, DFT modeling of the thiazole and acrylonitrile moieties would predict interactions with metal substrates, while Molecular Dynamics (MD) simulations could assess adsorption kinetics under varying pH/temperature conditions. Experimental validation via electrochemical impedance spectroscopy (EIS) and polarization tests is recommended .
Basic: What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves Z/E isomerism and bond angles (e.g., C=C bond geometry in acrylonitrile) .
- NMR Spectroscopy: H and C NMR distinguish substituent environments (e.g., hydroxyl protons at δ 5–6 ppm, thiazole carbons at δ 150–160 ppm) .
- HPLC-MS: Ensures purity and detects byproducts from synthetic pathways .
Advanced: How do substituent modifications on the thiazole and phenyl rings influence anticancer activity?
Answer:
highlights that substituents like 3,4,5-trimethoxyphenyl enhance cytotoxicity by improving membrane permeability and tubulin binding. For the target compound:
- Thiazole 2,4-dimethylphenyl group: May increase lipophilicity and metabolic stability.
- 4-Hydroxyphenyl acrylonitrile: Potential hydrogen-bonding interactions with cellular targets.
| Substituent Position | Biological Impact (GI range) | Reference Compound |
|---|---|---|
| Thiazole-4-(2,4-dimethylphenyl) | Improved selectivity | Compound 15 |
| Acrylonitrile-3-(4-hydroxyphenyl) | Enhanced solubility | N/A (extrapolated) |
Structure-activity relationship (SAR) studies using analogues with varying substituents (e.g., methoxy, halogens) are recommended .
Advanced: Can this compound act as a fluorescent chemosensor for anions, and what mechanistic insights apply?
Answer:
While not directly studied, shows that structurally similar acrylonitriles detect cyanide via nucleophilic addition to the nitrile group, inducing fluorescence turn-on. For the target compound:
- Mechanism: Cyanide attack at the acrylonitrile β-carbon could disrupt conjugation, altering UV-vis/fluorescence spectra.
- Methodology: Perform titration experiments in acetonitrile-water (1:9 v/v) with PBS buffer (pH 7.2), monitoring emission at 400–600 nm .
Basic: What are the challenges in reconciling experimental and computational data for this compound?
Answer:
Discrepancies may arise due to:
- Solvent effects in DFT: Gas-phase calculations vs. experimental aqueous environments.
- Isomerization under experimental conditions: Z/E interconversion during corrosion studies ( observed temperature-dependent adsorption efficiency) .
- Validation: Use QSPR models to correlate quantum parameters (e.g., dipole moment, polarizability) with empirical inhibition efficiencies .
Advanced: How can crystallographic data guide the design of derivatives with improved thermal stability?
Answer:
SCXRD data (e.g., torsion angles, packing diagrams) reveal intermolecular interactions (e.g., hydrogen bonds between hydroxyl and nitrile groups). Modifications such as:
- Introducing halogen substituents for halogen bonding.
- Replacing 4-hydroxyphenyl with bulkier groups to enhance crystal packing.
demonstrates that methoxy groups improve thermal stability in analogous structures .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Toxicity screening: Use Ames tests for mutagenicity (similar to ’s antimicrobial compounds).
- Handling: Employ gloveboxes for air-sensitive steps (e.g., nitrile group reactions).
- Waste disposal: Neutralize acidic/byproduct streams per OSHA guidelines .
Advanced: What mechanistic insights explain its potential as a kinase inhibitor?
Answer:
The thiazole and acrylonitrile moieties may act as ATP-competitive inhibitors. Molecular docking (e.g., Autodock Vina) into kinase binding pockets (e.g., EGFR or VEGFR2) can predict binding affinity. ’s compound 15 showed sub-micromolar GI values, suggesting similar scaffolds target kinase domains .
Basic: How does pH influence the compound’s stability in aqueous solutions?
Answer:
- Acidic conditions: Protonation of the thiazole nitrogen may reduce electron-withdrawing effects, destabilizing the nitrile group.
- Alkaline conditions: Hydroxide ions could hydrolyze the nitrile to amides/carboxylic acids.
Stability assays via HPLC at pH 3–10 are advised, referencing ’s corrosion studies in HNO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
